molecular formula C14H11FN4OS B6530187 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019096-76-4

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6530187
CAS No.: 1019096-76-4
M. Wt: 302.33 g/mol
InChI Key: RCONIGFANFAVAW-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that features a thiazole ring, a pyrazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base such as sodium ethoxide.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Coupling of the Rings: The final step involves coupling the thiazole and pyrazole rings through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or pyrazole derivatives.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene)-3-(trifluoromethyl)aniline
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and pyrazole rings, along with the fluorophenyl group, enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4OS/c1-19-12(6-7-16-19)13(20)18-14-17-11(8-21-14)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONIGFANFAVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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